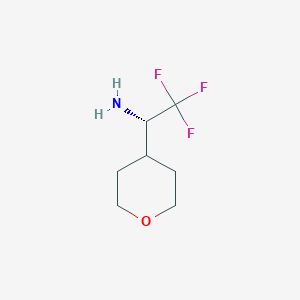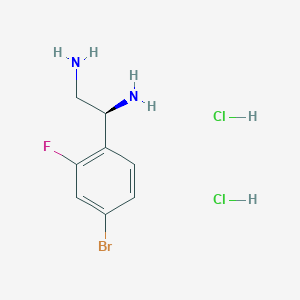
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a bromine and fluorine substituted phenyl ring attached to an ethane-1,2-diamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the bromination and fluorination of a phenyl ring followed by the attachment of an ethane-1,2-diamine group. The reaction conditions often require the use of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The process may involve multiple steps, including halogenation and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure the desired product’s purity. The use of high-pressure reactors and specialized equipment is common to achieve the necessary reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A related compound with a similar halogenated phenyl structure.
Trifluorotoluene: Another fluorinated aromatic compound with different substitution patterns.
Ethyl bromodifluoroacetate: A compound with both bromine and fluorine substituents, used in different chemical contexts.
Uniqueness
(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring and the presence of an ethane-1,2-diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H12BrCl2FN2 |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10BrFN2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI Key |
MAUPYLPHXPKBLA-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
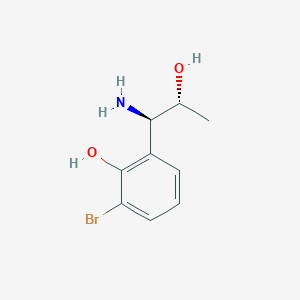
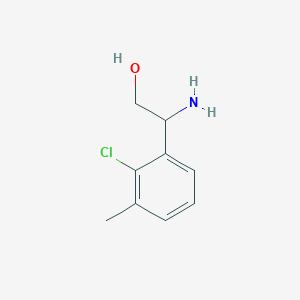
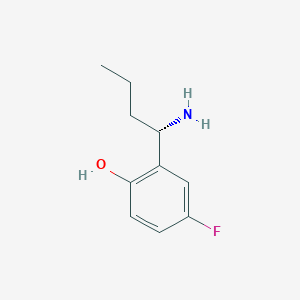
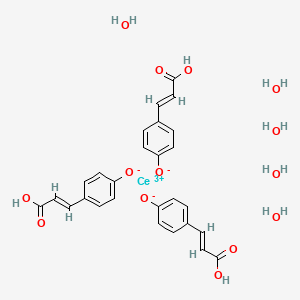

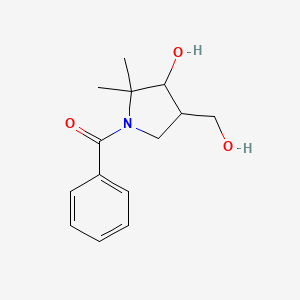
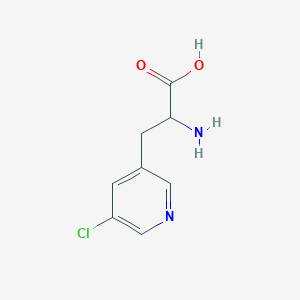
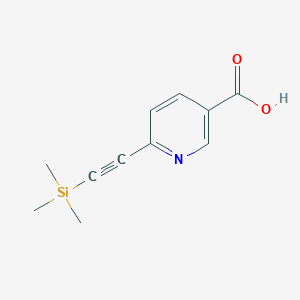
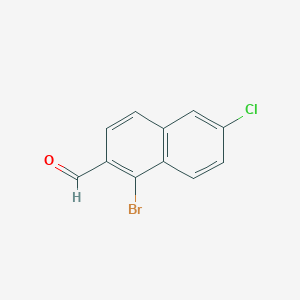
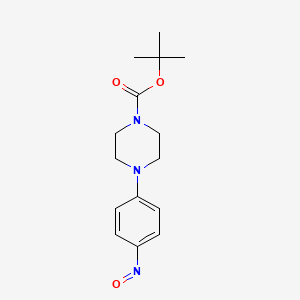
![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
